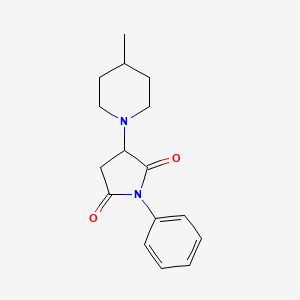![molecular formula C28H38ClN B5090711 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine](/img/structure/B5090711.png)
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used as a medication for the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Memantine has been shown to be effective in improving cognitive function, reducing behavioral symptoms, and delaying disease progression in patients with Alzheimer's disease.
作用机制
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine reduces the excessive activation of the receptor, which is thought to contribute to the neurodegeneration seen in Alzheimer's disease and other neurological disorders. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been shown to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been found to have a good safety profile and is generally well-tolerated by patients.
实验室实验的优点和局限性
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has several advantages for lab experiments, including its ability to block the NMDA receptor and its neuroprotective effects. However, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is not specific to the NMDA receptor and can also affect other receptors, which may complicate the interpretation of results. In addition, 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has a relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several future directions for research on 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine. One area of interest is the development of more specific NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the development of combination therapies that can target multiple pathways involved in neurodegeneration. Finally, there is a need for more research on the long-term effects of 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine and other NMDA receptor antagonists on cognitive function and neurodegeneration.
合成方法
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine is synthesized through a multi-step process starting with the reaction of 4-chlorobenzyl cyanide with 1-adamantylamine to form 1-(4-chlorobenzyl)-1-adamantylamine. The resulting compound is then reacted with 2-bromoethylamine hydrobromide to form 2-(4-chlorobenzyl)-1-adamantyl-1-(2-hydroxyethyl)amine. The final step involves the reaction of the intermediate with 2-adamantylamine to form 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine or 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine.
科学研究应用
2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has been extensively studied for its potential therapeutic effects in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been found to improve cognitive function, reduce behavioral symptoms, and delay disease progression in patients with Alzheimer's disease. 2-adamantyl{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}amine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and multiple sclerosis.
属性
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38ClN/c1-17(30-26-22-8-18-6-19(10-22)11-23(26)9-18)27-12-20-7-21(13-27)15-28(14-20,16-27)24-2-4-25(29)5-3-24/h2-5,17-23,26,30H,6-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJPAZGQAQZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)(C2)C4=CC=C(C=C4)Cl)NC5C6CC7CC(C6)CC5C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]adamantan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5090630.png)

![1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B5090647.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B5090664.png)
![16-{[(4-chlorophenyl)amino]carbonyl}tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid](/img/structure/B5090667.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(4-isopropylphenyl)thiourea](/img/structure/B5090670.png)
![2-{[7-(3-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-phenylacetamide](/img/structure/B5090684.png)
![ethyl [2-(4-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5090688.png)

![3-{5-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B5090706.png)
![1-[6-(2,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5090734.png)
